"2-piperidin-1-ylbutan-1-amine" chemical properties
"2-piperidin-1-ylbutan-1-amine" chemical properties
An In-depth Technical Guide to 2-Piperidin-1-ylbutan-1-amine: Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive analysis of 2-piperidin-1-ylbutan-1-amine, a diamine featuring a piperidine heterocycle and a primary amino group. While specific research on this exact molecule is limited, its structure represents a confluence of two highly significant pharmacophores in medicinal chemistry. This document synthesizes predicted data, established chemical principles of related structures, and general knowledge of the piperidine scaffold to offer a detailed overview for researchers and drug development professionals. We will explore its chemical and physical properties, propose a logical synthetic pathway, analyze its spectroscopic characteristics, and discuss its potential toxicological and pharmacological profiles. The overarching goal is to frame 2-piperidin-1-ylbutan-1-amine as a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications.
Chemical Identity and Nomenclature
2-Piperidin-1-ylbutan-1-amine is a saturated heterocyclic compound. The structure consists of a butane backbone substituted with a primary amine at the 1-position and a piperidine ring linked via its nitrogen atom to the 2-position. This arrangement creates a chiral center at the second carbon of the butane chain.
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IUPAC Name : 2-(Piperidin-1-yl)butan-1-amine
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Synonyms : 2-(1-Piperidinyl)-1-butanamine, Albb-004304[1]
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CAS Number : 857243-06-2[1]
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Molecular Formula : C₉H₂₀N₂[1]
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Molecular Weight : 156.27 g/mol [1]
Chemical Structure:
Caption: Proposed synthetic pathway for 2-piperidin-1-ylbutan-1-amine.
Experimental Protocol (Hypothetical)
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Synthesis of 2-(Piperidin-1-yl)butanal (Intermediate 2):
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To a solution of 2-bromobutanal (1.0 eq) in a suitable aprotic solvent (e.g., THF, acetonitrile), add piperidine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
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Upon completion, perform an aqueous workup to remove salts. Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure. The crude product may be purified by column chromatography.
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Synthesis of 2-Piperidin-1-ylbutan-1-amine (Final Product):
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Dissolve the crude 2-(piperidin-1-yl)butanal (1.0 eq) in methanol.
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Add ammonium chloride (5-10 eq) followed by sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 24 hours.
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Quench the reaction carefully with dilute HCl, then basify with NaOH to pH > 12.
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Extract the final product with dichloromethane or another suitable solvent.
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Dry the organic layer, concentrate, and purify the final amine, likely via distillation or chromatography.
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Chemical Reactivity
The molecule possesses two distinct nucleophilic centers: the primary amine (-NH₂) and the tertiary piperidine nitrogen.
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Primary Amine: This group can undergo standard reactions such as acylation to form amides, reaction with aldehydes/ketones to form imines (which can be subsequently reduced), and alkylation.
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Tertiary Amine: The piperidine nitrogen is a sterically accessible tertiary amine, making it a good Brønsted-Lowry base and a competent nucleophile. It can be quaternized with alkyl halides and will readily form salts with acids.
Caption: Key reactive centers of 2-piperidin-1-ylbutan-1-amine.
Spectroscopic Profile (Anticipated)
No specific spectral data has been published for this compound. However, its characteristic features can be predicted based on established spectroscopic principles for amines. [2]
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¹H NMR:
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-NH₂ Protons: A broad singlet, typically integrating to 2H, in the range of 0.5-5.0 ppm. Its chemical shift is highly dependent on solvent and concentration. The signal will disappear upon D₂O exchange. [2] * -CH-N (Piperidine): A multiplet around 2.3-3.0 ppm, deshielded by the adjacent nitrogen.
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-CH₂-NH₂: A multiplet, also deshielded, likely in the 2.5-3.0 ppm range.
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Piperidine Ring Protons: Complex multiplets, typically between 1.4-2.8 ppm.
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Ethyl Group Protons (-CH₂CH₃): A multiplet for the methylene and a triplet for the terminal methyl group, both in the aliphatic region (~0.8-1.5 ppm).
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¹³C NMR:
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C-N Carbons: Carbons directly bonded to nitrogen are expected in the 10-65 ppm range. [2]The carbon at the chiral center (C2) and the methylene carbon attached to the primary amine (C1) would fall in this region, as would the α-carbons of the piperidine ring.
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Alkyl Carbons: The remaining carbons of the ethyl group and the piperidine ring will appear at higher fields (further upfield).
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Infrared (IR) Spectroscopy:
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N-H Stretch (Primary Amine): A characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. [2] * N-H Bend (Primary Amine): A scissoring absorption is expected between 1550-1650 cm⁻¹. [2] * C-N Stretch: Aliphatic C-N stretching absorptions will be present in the 1000-1250 cm⁻¹ range. [2] * C-H Stretch: Strong absorptions just below 3000 cm⁻¹ corresponding to sp³ C-H bonds.
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Mass Spectrometry:
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Molecular Ion (M⁺): A peak at m/z = 156.
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Nitrogen Rule: The even molecular weight is consistent with the presence of an even number of nitrogen atoms (two).
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Fragmentation: The major fragmentation pathway is expected to be α-cleavage adjacent to the nitrogen atoms. This would lead to characteristic fragments from the loss of an ethyl radical from the butane chain or fragmentation of the piperidine ring.
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Pharmacological and Toxicological Profile
Potential Pharmacological Relevance
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological systems. [3][4][5]Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal core for interacting with enzyme active sites and receptor binding pockets. [5] While 2-piperidin-1-ylbutan-1-amine itself has no documented pharmacological activity, its structure suggests potential for derivatization to target receptors where similar motifs have proven effective.
Caption: The piperidine scaffold is a key element in drugs targeting diverse therapeutic areas.
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CNS Targets: Many ligands for sigma receptors (σ₁ and σ₂), serotonin receptors (e.g., 5-HT₁A), and dopamine receptors incorporate a piperidine moiety. [6][7][8]The basic nitrogen is often crucial for forming a salt bridge in the receptor binding pocket.
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Antiviral Agents: The CCR5 receptor, a co-receptor for HIV entry, is a key target for antagonists, many of which are based on piperidine structures. [9]* Cardiovascular Drugs: α-Adrenoceptor antagonists used to treat hypertension often feature piperazine or piperidine groups. [10][11] The primary amine of 2-piperidin-1-ylbutan-1-amine provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by attaching various aryl, acyl, or alkyl groups.
Toxicology and Safety
Specific toxicological data for this compound is unavailable. However, based on related aliphatic amines and piperidine itself, a general hazard profile can be inferred.
Table 2: Anticipated GHS Hazard Profile
| Hazard Class | Statement | Reference |
| Skin Corrosion/Irritation | Causes skin irritation. May cause severe burns with prolonged contact. | [1][12][13] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | [1][12][13] |
| Acute Toxicity | May be harmful if swallowed or toxic in contact with skin or if inhaled. | [13][14][15] |
Handling and Safety Protocol:
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [12]* Personal Protective Equipment (PPE):
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Handling: Avoid breathing vapor or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [12][16]* Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep container tightly closed. [12]
Conclusion and Future Outlook
2-Piperidin-1-ylbutan-1-amine is a structurally interesting chiral diamine that, while not extensively studied, holds considerable potential as a scaffold in medicinal chemistry and synthetic organic chemistry. Its combination of a privileged piperidine heterocycle and a reactive primary amine handle makes it an attractive starting point for the construction of compound libraries. Future research should focus on the development and validation of an efficient enantioselective synthesis to access its individual stereoisomers. Subsequent derivatization and screening of these new chemical entities against various biological targets, particularly those in the CNS and infectious disease areas, could unveil novel therapeutic agents. This guide provides the foundational chemical knowledge necessary for researchers to begin exploring the utility of this promising molecular building block.
References
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